![molecular formula C10H11NO2 B103079 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 17959-90-9](/img/structure/B103079.png)
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of enzymes, alter the conformation of proteins, or modulate signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as altered gene expression, modulation of cellular metabolism, and changes in cell signaling .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context, including the presence of other molecules and the physiological conditions .
Cellular Effects
The effects of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one on cellular processes are diverse and complex. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific cellular context .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazinone.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Comparison with Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but differs in the position of methyl groups.
2,2-Dimethylchroman: Another related compound with a different ring structure.
Uniqueness: 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Biological Activity
Overview
2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2,6-dimethyl-4H-1,4-benzoxazin-3-one
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- CAS Number : 17959-90-9
1. Interaction with Biomolecules
The compound has been shown to interact with various enzymes and proteins. It can influence cellular functions by modulating cell signaling pathways and altering gene expression. Its activity is often dependent on environmental conditions such as pH and temperature, which can affect its stability and reactivity with biological targets .
2. Effects on Cellular Processes
Research indicates that this compound can impact cellular metabolism and function. It has been implicated in:
- Cell Signaling : The compound may act as a modulator of key signaling pathways involved in cell growth and differentiation.
- Gene Expression : Changes in gene expression profiles have been observed in response to treatment with this compound, suggesting potential roles in transcriptional regulation .
3. Pharmacological Properties
Studies have highlighted the following pharmacological effects:
- Myorelaxant Activity : In vitro studies have demonstrated that certain derivatives of this compound exhibit myorelaxant properties. For instance, specific substituted benzoxazines showed pronounced relaxation effects on vascular smooth muscle cells .
- Insulin Release Modulation : Some derivatives have been studied for their ability to influence insulin release from pancreatic β-cells. The activity varies significantly between different structural analogs .
Case Study 1: Insulin Release Inhibition
A study evaluated the effects of various substituted benzoxazines on glucose-induced insulin release from rat pancreatic islets. The findings indicated that certain derivatives were more effective than others in modulating insulin secretion, suggesting potential therapeutic applications for diabetes management .
Compound | Insulin Release Inhibition (%) | Selectivity for Endocrine Tissue |
---|---|---|
8a | 45 | High |
8b | 60 | Moderate |
Diazoxide | 30 | Low |
Case Study 2: Myorelaxant Properties
Another investigation focused on the myorelaxant effects of benzoxazine derivatives on rat aortic rings precontracted with potassium chloride (KCl). The most potent compound exhibited significant relaxation effects, indicating its potential as a calcium channel blocker .
Compound | Relaxation % (at 30 mM KCl) | Mechanism of Action |
---|---|---|
8e | 70 | Calcium entry blocker |
Control | 20 | N/A |
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Calcium Channel Interaction : Some derivatives act as calcium channel blockers, affecting muscle contraction and relaxation dynamics.
Properties
IUPAC Name |
2,6-dimethyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQUXZPFSCXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398810 | |
Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17959-90-9 | |
Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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